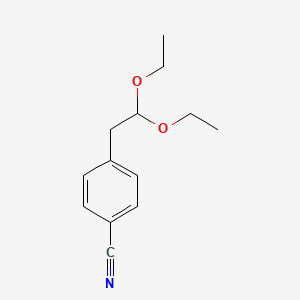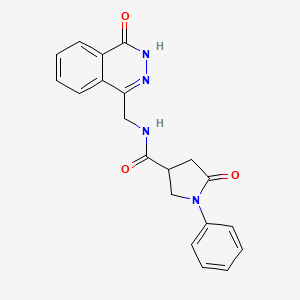![molecular formula C17H15N3O4S B3009196 N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide CAS No. 886913-96-8](/img/structure/B3009196.png)
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of N-substituted 1,3,4-oxadiazole derivatives is a multi-step process involving the initial preparation of an appropriate precursor, followed by a series of reactions to introduce the oxadiazole moiety and subsequent substitutions to achieve the desired compounds. For instance, the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides involves the esterification of 4-chlorophenoxyacetic acid, conversion to acetohydrazide, ring closure to form the oxadiazole core, and final substitution at the thiol position with electrophiles . Similarly, other studies have reported the synthesis of various N-substituted acetamide derivatives by converting aromatic acids into esters, hydrazides, and then oxadiazole thiols, followed by alkylation with different N-substituted 2-bromoacetamides .
Molecular Structure Analysis
The molecular structures of the synthesized N-substituted 1,3,4-oxadiazole derivatives are confirmed using spectroscopic techniques such as infrared (IR) spectroscopy, proton nuclear magnetic resonance (^1H-NMR), and electron ionization mass spectrometry (EI-MS). These techniques provide unequivocal evidence of the substitutions on the oxadiazole core and the successful synthesis of the target compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include esterification, hydrazinolysis, cyclization to form the oxadiazole ring, and S-alkylation or substitution reactions to introduce various functional groups. These reactions are facilitated by the use of catalysts, reagents like hydrazine hydrate, carbon disulfide, potassium hydroxide, and conditions such as the presence of polar aprotic solvents like DMF and bases like sodium hydride .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-substituted 1,3,4-oxadiazole derivatives are influenced by the nature of the substituents on the oxadiazole ring. The synthesized compounds exhibit a range of biological activities, including antibacterial and anti-enzymatic properties. For example, certain derivatives have shown potential as antibacterial agents against both Gram-negative and Gram-positive bacteria, as well as moderate inhibitors of enzymes like α-chymotrypsin, acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX) . Additionally, the cytotoxicity of these compounds varies, with some showing less toxicity, which is advantageous for potential therapeutic applications .
Applications De Recherche Scientifique
Synthesis and Characterization
Research has extensively explored the synthesis and spectral analysis of N-substituted derivatives of 1,3,4-oxadiazole bearing compounds due to their notable biological activities. These compounds are synthesized through a series of steps, starting from benzenesulfonyl chloride to yield various intermediates, eventually leading to the target compounds. The synthesized derivatives are characterized using spectroscopic techniques such as 1H-NMR, IR, and mass spectrometry, confirming their structural composition (Khalid et al., 2016).
Antimicrobial Activity
Several studies have evaluated the antimicrobial potential of 1,3,4-oxadiazole derivatives. These compounds have demonstrated variable antibacterial activity against both Gram-positive and Gram-negative bacterial strains. The antibacterial efficacy is attributed to the molecular structure of the compounds, with specific derivatives showing pronounced effects against selected bacterial species (Nafeesa et al., 2017).
Pharmacological Evaluation
The pharmacological evaluation of 1,3,4-oxadiazole and related derivatives has revealed their potential in inhibiting various enzymes and showing anticancer activity. Compounds with specific substitutions have demonstrated binding and moderate inhibitory effects in assays, suggesting their use in toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).
Antibacterial and Enzyme Inhibition
Research has also focused on the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, with evaluations of their antibacterial potentials. These compounds have shown moderate inhibitors but are relatively more active against Gram-negative bacterial strains. Structural modifications and the addition of specific groups enhance the antibacterial activity and enzyme inhibition potential of these derivatives (Iqbal et al., 2017).
Orientations Futures
Propriétés
IUPAC Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-25(22,23)14-9-7-13(8-10-14)16-19-20-17(24-16)18-15(21)11-12-5-3-2-4-6-12/h2-10H,11H2,1H3,(H,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVKCZXYGRIXIKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=NN=C(O2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(4-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]-2-phenylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B3009113.png)
![5-(Cyclopentylmethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B3009115.png)
![6-(3-Chloro-5-(trifluoromethyl)-2-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3009117.png)
![2-[(5-methoxy-1H-indol-3-yl)methylene]malononitrile](/img/structure/B3009119.png)

![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B3009121.png)
![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azepan-3-yl]amino]methyl]thiophene-2-carboxylic acid](/img/structure/B3009122.png)


![2-(4-Chlorophenoxy)-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-2-methylpropanamide](/img/structure/B3009127.png)
![ethyl 4-(2-(3-oxo-6-(m-tolylcarbamoyl)-[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl)acetamido)benzoate](/img/structure/B3009128.png)

![(4As,6R,7aR)-2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b][1,4]oxazine-6-carboxylic acid](/img/structure/B3009131.png)
